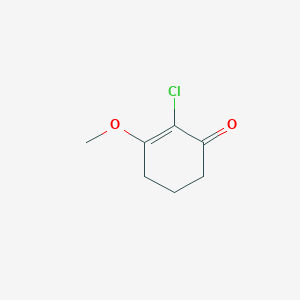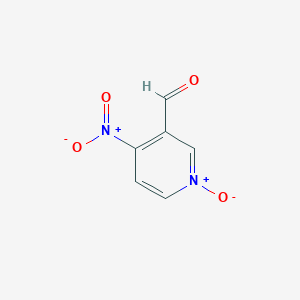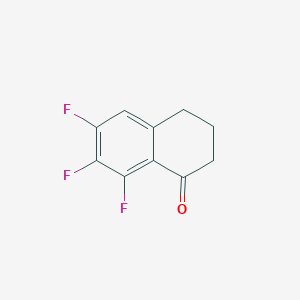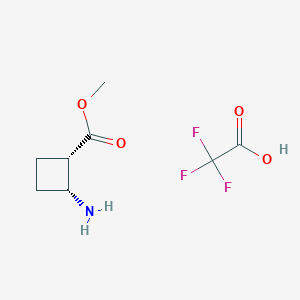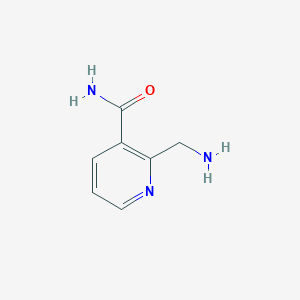![molecular formula C11H24O3Si B13034736 (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is an organic compound that features an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate oxetane precursor with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxetane ring can be reduced to form a more stable tetrahydrofuran derivative.
Substitution: The TBDMS group can be replaced with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)aldehyde or carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of (3-{[®oxy]methyl}oxetan-3-yl)methanol, where R represents the new substituent.
Wissenschaftliche Forschungsanwendungen
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and drug candidates.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol largely depends on its application. In organic synthesis, the TBDMS group serves as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step syntheses. The oxetane ring can participate in ring-opening reactions, providing a versatile intermediate for further transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-{[(Trimethylsilyl)oxy]methyl}oxetan-3-yl)methanol: Similar structure but with a trimethylsilyl group instead of a TBDMS group.
(3-{[(Methoxymethyl)oxy]methyl}oxetan-3-yl)methanol: Contains a methoxymethyl group instead of a TBDMS group.
Uniqueness
The presence of the TBDMS group in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol provides greater steric hindrance and stability compared to other silyl-protected compounds. This makes it particularly useful in protecting sensitive hydroxyl groups during complex synthetic procedures .
Eigenschaften
Molekularformel |
C11H24O3Si |
|---|---|
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H24O3Si/c1-10(2,3)15(4,5)14-9-11(6-12)7-13-8-11/h12H,6-9H2,1-5H3 |
InChI-Schlüssel |
NDCDMTFOLCEMMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1(COC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


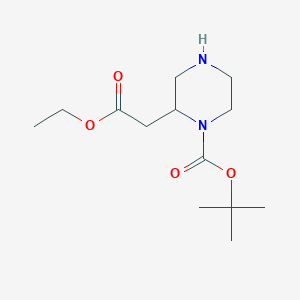
![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)

![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
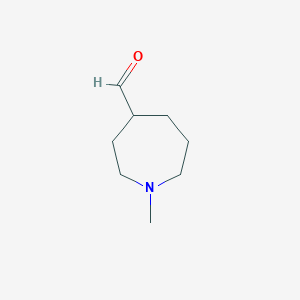
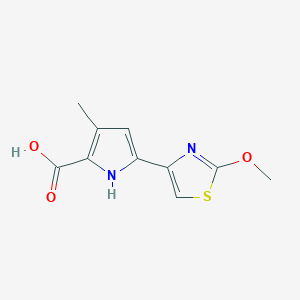
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
